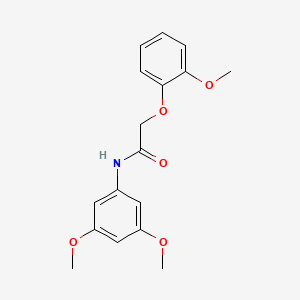![molecular formula C16H15Cl2NO B5879862 1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as Dibutylone, is a chemical compound that belongs to the cathinone family. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. Dibutylone has been used in scientific research to study its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to its psychoactive effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to increase locomotor activity and induce hyperactivity in rats. 1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has also been found to produce rewarding effects, leading to its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dibutylone in lab experiments is its relatively low cost compared to other drugs. Additionally, it has a relatively long half-life, allowing for longer experiments. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Direcciones Futuras
There are several potential future directions for research on dibutylone. One area of interest is its potential use in the treatment of addiction to other stimulants. Additionally, more research is needed to fully understand its biochemical and physiological effects, as well as its mechanism of action. Finally, more studies are needed to determine the long-term effects of dibutylone use, both in terms of its potential for addiction and its impact on overall health.
Métodos De Síntesis
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone can be synthesized through a simple reaction between 3,4-dichlorophenylacetone and 4-methylphenethylamine. The reaction is carried out in the presence of a catalyst, typically aluminum amalgam or palladium on carbon. The resulting product is a white crystalline powder that is soluble in water and alcohol.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has been used in scientific research to study its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, dibutylone has been studied for its potential use in the treatment of addiction to other stimulants, such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-11-2-5-13(6-3-11)19-9-8-16(20)12-4-7-14(17)15(18)10-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQQVBNOEACABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)



![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

